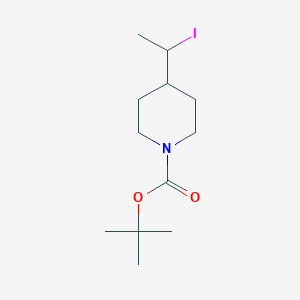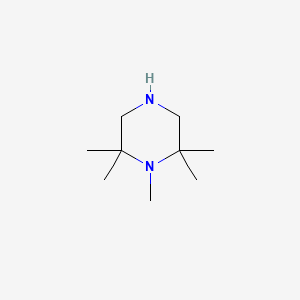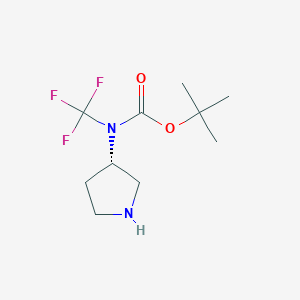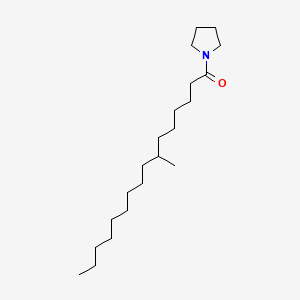
1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- is an organic compound with the molecular formula C14H18N2This compound is characterized by its crystalline powder form, pale brownish-pink color, and its insolubility in water .
Métodos De Preparación
The synthesis of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- typically involves the reaction of 1,8-naphthalenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere . The product is then purified through crystallization and filtration.
Análisis De Reacciones Químicas
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- involves its ability to act as a strong base, often referred to as a “proton sponge.” This property allows it to effectively neutralize acids and participate in proton transfer reactions. The molecular targets and pathways involved include interactions with acidic protons and participation in nucleophilic substitution reactions .
Comparación Con Compuestos Similares
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene:
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: This compound shares similar chemical properties but has different applications and reactivity profiles.
The uniqueness of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- lies in its strong basicity and its ability to act as a proton sponge, making it highly effective in neutralizing acids and participating in various chemical reactions.
Propiedades
Número CAS |
33285-90-4 |
|---|---|
Fórmula molecular |
C16H26N2Si2 |
Peso molecular |
302.56 g/mol |
Nombre IUPAC |
1-N,8-N-bis(trimethylsilyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H26N2Si2/c1-19(2,3)17-14-11-7-9-13-10-8-12-15(16(13)14)18-20(4,5)6/h7-12,17-18H,1-6H3 |
Clave InChI |
XKKFETBZEOHZEY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC1=CC=CC2=C1C(=CC=C2)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


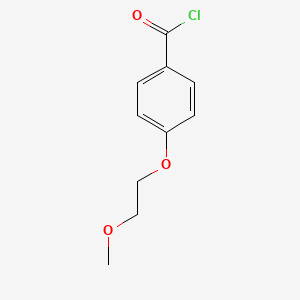
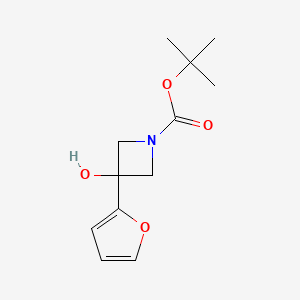
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)

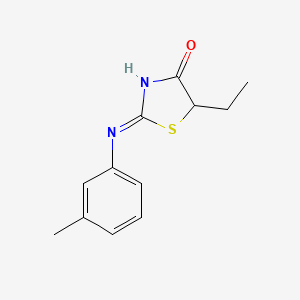
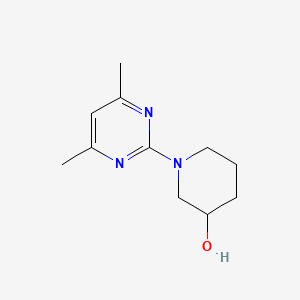

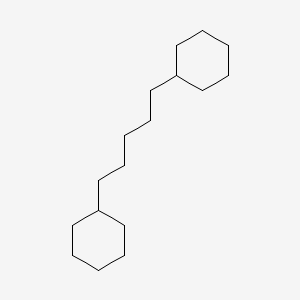
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)

